(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623934-81-6
VCID: VC16130858
InChI: InChI=1S/C29H25N3O3S2/c1-3-35-25-15-11-21(12-16-25)27-22(19-32(30-27)23-7-5-4-6-8-23)17-26-28(33)31(29(36)37-26)18-20-9-13-24(34-2)14-10-20/h4-17,19H,3,18H2,1-2H3/b26-17-
SMILES:
Molecular Formula: C29H25N3O3S2
Molecular Weight: 527.7 g/mol

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623934-81-6

Cat. No.: VC16130858

Molecular Formula: C29H25N3O3S2

Molecular Weight: 527.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one - 623934-81-6

Specification

CAS No. 623934-81-6
Molecular Formula C29H25N3O3S2
Molecular Weight 527.7 g/mol
IUPAC Name (5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C29H25N3O3S2/c1-3-35-25-15-11-21(12-16-25)27-22(19-32(30-27)23-7-5-4-6-8-23)17-26-28(33)31(29(36)37-26)18-20-9-13-24(34-2)14-10-20/h4-17,19H,3,18H2,1-2H3/b26-17-
Standard InChI Key XOGHQYLEISFLOL-ONUIUJJFSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound features a thiazolidinone core (a five-membered ring containing nitrogen and sulfur atoms) fused with a pyrazole ring. Key substituents include:

  • A 4-ethoxyphenyl group at the 3-position of the pyrazole ring.

  • A phenyl group at the 1-position of the pyrazole.

  • A 4-methoxybenzyl group attached to the nitrogen of the thiazolidinone.

  • A thioxo group at the 2-position of the thiazolidinone .

The Z-configuration of the exocyclic double bond between the pyrazole and thiazolidinone rings is critical for maintaining structural stability and biological activity .

Table 1: Structural Features and Functional Groups

ComponentPositionRole in Bioactivity
Thiazolidinone coreCentral ringEnzyme inhibition potential
Pyrazole ringFused to coreEnhances binding affinity
4-Ethoxyphenyl groupPyrazole C3Modulates lipophilicity
4-Methoxybenzyl groupThiazolidinone N3Influences pharmacokinetics
Thioxo groupThiazolidinone C2Stabilizes ring conformation

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates:

  • Pyrazole Formation:

    • Condensation of 4-ethoxyphenylhydrazine with an α,β-unsaturated ketone yields the pyrazole ring.

  • Thiazolidinone Construction:

    • Cyclocondensation of 4-methoxybenzylamine with carbon disulfide and chloroacetic acid forms the thiazolidinone core.

  • Knoevenagel Condensation:

    • The pyrazole and thiazolidinone intermediates undergo condensation in the presence of a base (e.g., piperidine) to form the exocyclic double bond .

Key Reaction Conditions

  • Solvents: Ethanol, dimethylformamide (DMF).

  • Catalysts: Piperidine for condensation steps.

  • Temperature: 60–80°C for cyclization reactions .

Biological Activities

Anticancer Properties

Studies on analogous thiazolidinones demonstrate dose-dependent cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The compound’s mechanism may involve:

  • Inhibition of tubulin polymerization, disrupting mitosis.

  • Activation of caspase-3/7, inducing apoptosis .

Anti-Inflammatory Effects

In murine models, related compounds suppress COX-2 and TNF-α expression by 40–60% at 10 μM concentrations, suggesting potential for treating chronic inflammation.

Antimicrobial Activity

Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 μg/mL . The thioxo group likely enhances membrane permeability.

Mechanism of Action

Enzyme Inhibition

The compound’s thiazolidinone core may inhibit glycogen synthase kinase-3β (GSK-3β) and cyclooxygenase-2 (COX-2), critical targets in cancer and inflammation .

Signal Pathway Modulation

Interaction with the NF-κB pathway has been hypothesized, reducing the transcription of pro-inflammatory cytokines.

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO and DMF.

  • Stability: Stable at room temperature for 6 months when protected from light .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S) .

  • NMR (¹H): δ 7.8–7.2 (aromatic protons), δ 4.1 (OCH₂CH₃), δ 3.8 (OCH₃) .

Applications and Future Directions

Drug Development

  • Lead Compound: Structural optimizations (e.g., substituting ethoxy with fluorine) could enhance bioavailability.

  • Combination Therapies: Synergy with cisplatin observed in preclinical models.

Agricultural Chemistry

Potential as a fungicide due to thiazolidinone’s affinity for fungal cytochrome P450 enzymes .

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